N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide
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Overview
Description
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a propoxybenzoyl group
Preparation Methods
The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multi-step organic reactionsThe final step involves the formation of the thiourea moiety by reacting the intermediate with an appropriate isothiocyanate under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiourea moiety into amines and carbonyl compounds
Scientific Research Applications
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the development of anticancer agents due to its ability to interfere with specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets within cells. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound also contains a benzoxazole ring and a thiourea moiety but differs in the presence of a chlorophenyl group.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound shares the benzoxazole ring but lacks the thiourea and propoxybenzoyl groups, resulting in different chemical reactivity and applications.
Properties
Molecular Formula |
C25H23N3O4S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-propoxybenzamide |
InChI |
InChI=1S/C25H23N3O4S/c1-3-13-31-18-8-6-7-16(14-18)23(29)28-25(33)27-20-15-17(11-12-21(20)30-2)24-26-19-9-4-5-10-22(19)32-24/h4-12,14-15H,3,13H2,1-2H3,(H2,27,28,29,33) |
InChI Key |
XKQFYFUBDZEVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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